

MPI-0479605 IC50 comparison other Mps1 inhibitors

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Compound Focus: MPI-0479605

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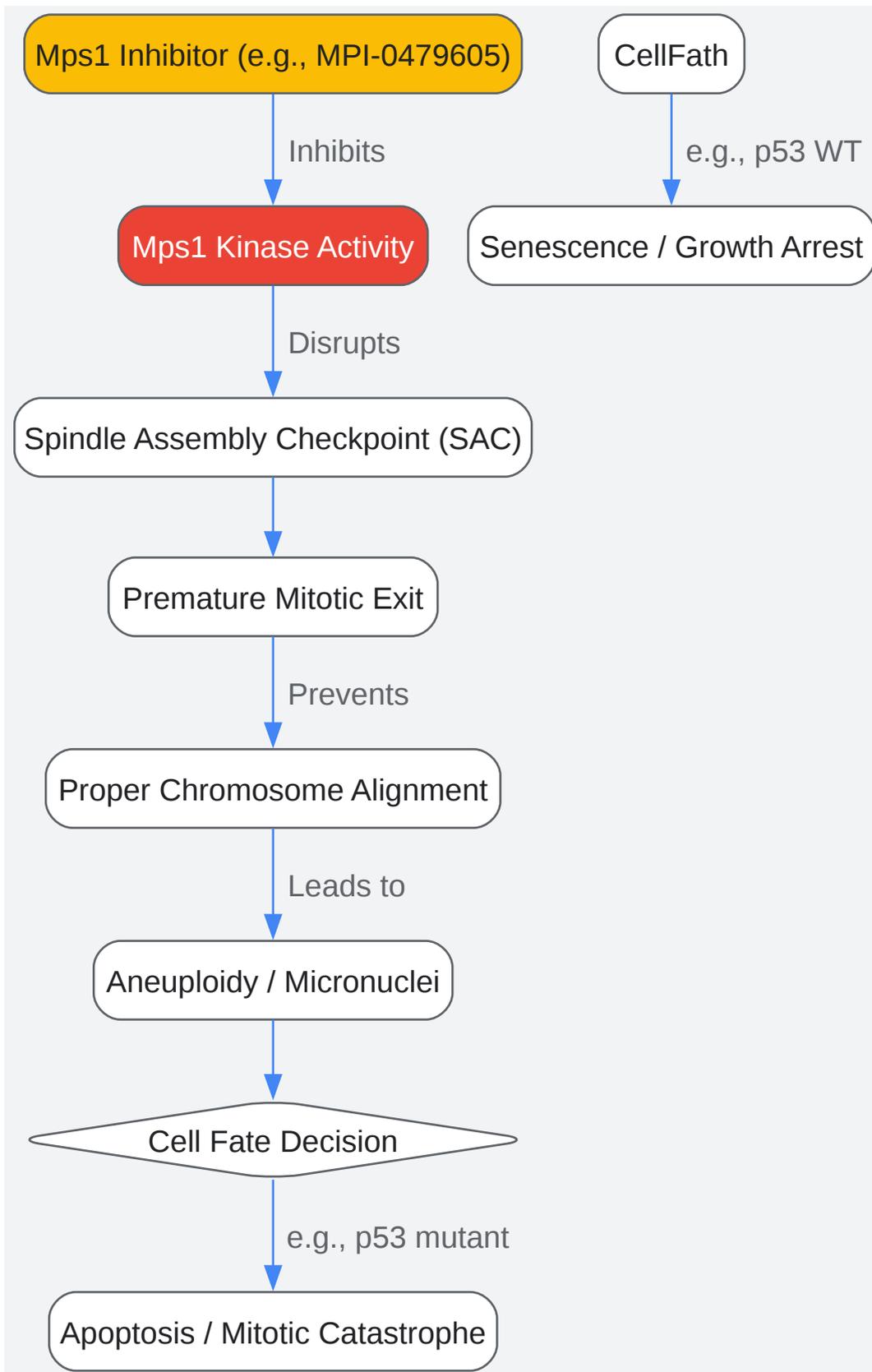
Mps1 Inhibitors Comparison

Inhibitor Name	IC50 / Potency	Selectivity Profile	Key Cellular & In Vivo Effects	Clinical Stage
MPI-0479605	IC ₅₀ = 1.8 nM [1] [2] [3]	>40-fold selectivity over 120 other kinases; ATP-competitive [1] [3]	Impairs SAC, causes chromosome mis-segregation, aneuploidy, cell death; antitumor activity in colon cancer xenografts [1] [4] [3]	Preclinical [1]
Reversine	N/A	Inhibits Mps1 and Aurora B kinases [5]	Used as a reference compound in research [5] [6]	Research tool only
NMS-P715	IC ₅₀ = ~139 nM (WT Mps1) [6]	N/A	Anti-proliferative activity in breast, renal, colon cancer, and medulloblastoma cell lines [6]	Preclinical
Cpd-5	IC ₅₀ = ~9.2 nM (WT Mps1) [6]	Derivative of NMS-P715 with higher potency [6]	Higher potency than NMS-P715; effective against some resistant mutants [6]	Preclinical
BAY 1161909	N/A	N/A	Used in combination with paclitaxel; advanced to Phase II	Phase II (Completed)

Inhibitor Name	IC50 / Potency	Selectivity Profile	Key Cellular & In Vivo Effects	Clinical Stage
			clinical trials [5]	
CFI-402257	N/A	N/A	In trials for advanced solid tumours and breast cancer, both as a single agent and in combination [5]	Phase I/II (Ongoing)

Mechanisms of Action and Key Experiments

To help contextualize the data in the table, here is the mechanism of action for Mps1 inhibitors like **MPI-0479605** and an overview of common experimental workflows used to generate this data.



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The diagram above illustrates how inhibiting Mps1 kinase disrupts the Spindle Assembly Checkpoint (SAC), leading to improper chromosome segregation and, ultimately, cell death or senescence [1] [4] [7]. The specific experimental evidence for **MPI-0479605** is outlined below.

- **In Vitro Kinase Assay:** The primary method to determine the IC_{50} of **MPI-0479605** (1.8 nM) involved incubating recombinant Mps1 enzyme with the inhibitor in a reaction buffer containing $[\gamma\text{-}^{33}\text{P}]\text{ATP}$. The reaction was stopped with phosphoric acid, and radioactivity incorporation into the myelin basic protein (MBP) substrate was measured to quantify kinase activity inhibition [1].
- **Cellular Viability and Mechanism:** **The cytotoxic effects (GI_{50} of 30-100 nM) were determined using CellTiter-Glo assays** on various tumor cell lines after 3-7 days of treatment [1]. SAC impairment was confirmed by treating nocodazole-arrested cells with **MPI-0479605** and observing the degradation of cyclin B and securin via **immunoblotting**, which signifies premature mitotic exit [1] [3]. Chromosome segregation defects were visualized by **microscopy** in A549 cells, showing lagging chromosomes and micronuclei formation [1] [3].
- **In Vivo Antitumor Activity:** The antitumor efficacy was evaluated in mice bearing HCT-116 or Colo-205 human tumor xenografts. **MPI-0479605** was administered intraperitoneally (30 mg/kg daily or 150 mg/kg every 4 days), leading to significant tumor growth inhibition (49% TGI in HCT-116 model) [1] [3].

Interpretation Guide for Researchers

When interpreting this data and planning research, the following points are crucial.

- **Focus on Clinical Candidates:** For research aimed at clinical translation, inhibitors like **CFI-402257**, which are already in Phase I/II trials, may be of greater immediate interest than preclinical compounds [5].
- **Note Resistance Mutations:** Be aware that specific point mutations in Mps1 (e.g., C604Y or C604W) can confer resistance to certain inhibitors like NMS-P715 and Cpd-5 [6]. This is a key consideration for understanding potential treatment limitations.
- **Consider Combination Strategies:** Evidence suggests that combining Mps1 inhibitors (like Mps-BAY1) with microtubule-targeting agents such as paclitaxel can have a synergistic effect, leading to enhanced cancer cell death [7]. This represents a promising therapeutic avenue.

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